

# Vepdegestrant (ARV-471): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Vepdegestrant (ARV-471) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the estrogen receptor (ERα). Developed through a collaboration between Arvinas and Pfizer, this molecule represents a novel therapeutic modality for ER-positive (ER+)/HER2-negative (HER2-) breast cancer. By hijacking the body's natural protein disposal system, Vepdegestrant offers a distinct mechanism of action compared to traditional ER antagonists and selective ER degraders (SERDs). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of Vepdegestrant, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.

# Introduction: The Rationale for a PROTAC ER Degrader

Estrogen receptor signaling is a primary driver in approximately 80% of breast cancers.[1] While endocrine therapies like tamoxifen and fulvestrant have been foundational treatments, the development of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge.[2] Fulvestrant, a SERD, aims to degrade the ER, but its efficacy is limited by intramuscular administration and incomplete ER degradation in vivo.[3][4]







PROTACs offer a catalytic approach to protein degradation. These heterobifunctional molecules consist of a ligand that binds the target protein (in this case, ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. Vepdegestrant was designed to overcome the limitations of existing endocrine therapies by achieving more profound and sustained ER degradation via an oral route of administration.[3][4]

#### **Mechanism of Action**

Vepdegestrant functions by inducing the formation of a ternary complex between the estrogen receptor, itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to ER $\alpha$ , marking it for proteasomal degradation. This process is catalytic, as a single molecule of Vepdegestrant can induce the degradation of multiple ER $\alpha$  proteins.[5]





Click to download full resolution via product page

**Figure 1:** Mechanism of Vepdegestrant-induced ERα degradation.

This degradation of ERα leads to the downregulation of ER-target genes and the inhibition of proliferation in ER-dependent breast cancer cells.[6]

# **Preclinical Development Biochemical and In Vitro Characterization**



A medicinal chemistry campaign led to the identification of Vepdegestrant as a potent and selective oral ER degrader.[2] Its preclinical activity was characterized through a series of biochemical and cell-based assays.

Table 1: Preclinical In Vitro Activity of Vepdegestrant (ARV-471)

| Parameter            | Assay Type                   | Cell Line <i>l</i><br>System | Value   | Reference |
|----------------------|------------------------------|------------------------------|---------|-----------|
| ERα Binding          |                              |                              |         |           |
| IC50                 | Cell-free RL<br>displacement | Recombinant<br>ERα           | 0.99 nM | [3]       |
| Ki                   | Cell-free RL<br>displacement | Recombinant<br>ERα           | 0.28 nM | [7]       |
| ER Degradation       |                              |                              |         |           |
| DC50                 | In-cell Western              | MCF7                         | ~1-2 nM | [8]       |
| Dmax                 | In-cell Western              | MCF7                         | >95%    | [9]       |
| Cellular Activity    |                              |                              |         |           |
| IC50<br>(Antagonism) | Luciferase<br>Reporter       | T47D-KBluc                   | 1.1 nM  | [7]       |
| GI50                 | Cell Proliferation           | MCF7                         | 3.3 nM  | [7]       |
| GI50                 | Cell Proliferation           | T47D                         | 4.5 nM  | [7]       |
| GI50                 | Cell Proliferation           | T47D (ER<br>Y537S)           | 8.0 nM  | [7]       |
| GI50                 | Cell Proliferation           | T47D (ER<br>D538G)           | 5.7 nM  | [7]       |

Vepdegestrant demonstrated potent binding to recombinant ER $\alpha$ , comparable to the synthetic estrogen diethylstilbestrol.[3] It induced robust, dose-dependent degradation of both wild-type and clinically relevant mutant ER $\alpha$  in various breast cancer cell lines, achieving over 95%



maximal degradation.[6][9] This degradation translated to potent inhibition of ER-dependent cell proliferation.[7]

# In Vivo Efficacy in Xenograft Models

The in vivo anti-tumor activity of Vepdegestrant was evaluated in several preclinical models of ER+ breast cancer.

Table 2: In Vivo Efficacy of Vepdegestrant (ARV-471) in Xenograft Models

| Model Type                                          | Dosing              | ER<br>Degradatio<br>n | Tumor<br>Growth<br>Inhibition<br>(TGI) | Compariso<br>n             | Reference |
|-----------------------------------------------------|---------------------|-----------------------|----------------------------------------|----------------------------|-----------|
| MCF7<br>Orthotopic<br>Xenograft<br>(WT ER)          | 3 mg/kg, PO,<br>QD  | >94%                  | 85%                                    | Fulvestrant:<br>31-80% TGI | [2][3]    |
| 10 mg/kg,<br>PO, QD                                 | ≥90%                | 98%                   | [3][9]                                 |                            |           |
| 30 mg/kg,<br>PO, QD                                 | >94%                | 120%<br>(regression)  | Fulvestrant:<br>46% TGI                | [3][10]                    |           |
| ST941/HI<br>PDX (ER<br>Y537S<br>Mutant)             | 10 mg/kg,<br>PO, QD | 79%                   | 99%<br>(regression)                    | Fulvestrant:<br>62% TGI    | [3][10]   |
| 30 mg/kg,<br>PO, QD                                 | 88%                 | 107%<br>(regression)  | [3][10]                                |                            |           |
| ST941/HI/PB<br>R PDX<br>(Palbociclib-<br>Resistant) | 10 mg/kg,<br>PO, QD | Not reported          | 102%<br>(regression)                   | [2]                        |           |







PO: Per os (by mouth); QD: Quaque die (once daily); WT: Wild-type; PDX: Patient-derived xenograft.

Orally administered Vepdegestrant led to profound ER degradation (>90%) in tumors and resulted in significant tumor growth inhibition and even regression, outperforming the standard-of-care agent fulvestrant.[3][9][10] Notably, Vepdegestrant demonstrated robust activity in models with the ER Y537S mutation, a common mechanism of acquired resistance to endocrine therapies.[3][10] Furthermore, it showed efficacy in a palbociclib-resistant model, suggesting its potential in later lines of therapy.[2] Preclinical studies also indicated synergistic effects when Vepdegestrant was combined with CDK4/6 inhibitors.[3][9]





Click to download full resolution via product page

Figure 2: General preclinical workflow for PROTAC development.



## **Clinical Development**

Vepdegestrant has been evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents.

## Phase I/II VERITAC Study (NCT04072952)

This first-in-human study assessed the safety, tolerability, and anti-tumor activity of Vepdegestrant in heavily pretreated patients with ER+/HER2- advanced or metastatic breast cancer.

Table 3: Key Results from the Phase 2 VERITAC Study (Monotherapy)

| Endpoint                                    | All Patients (n=71) | Patients with ESR1<br>mutation (n=41) | Reference |
|---------------------------------------------|---------------------|---------------------------------------|-----------|
| Clinical Benefit Rate<br>(CBR)              | 38%                 | 51.2%                                 | [11][12]  |
| Median Progression-<br>Free Survival (mPFS) | 3.7 months          | 5.7 months                            | [11]      |

CBR: Confirmed complete response, confirmed partial response, or stable disease > 24 weeks.

In a heavily pretreated population where 100% of patients had received prior CDK4/6 inhibitors and 79% had received prior fulvestrant, Vepdegestrant demonstrated a favorable tolerability profile and encouraging clinical activity.[11] The clinical benefit was more pronounced in patients with ESR1 mutations.[12]

#### **Phase Ib Combination with Palbociclib (NCT04072952)**

This cohort of the VERITAC study evaluated Vepdegestrant in combination with the CDK4/6 inhibitor palbociclib.

Table 4: Key Results from the Phase 1b Vepdegestrant + Palbociclib Study



| Endpoint                                      | Overall<br>Population<br>(n=46) | ESR1-mutant<br>(n=29) | ESR1 wild-<br>type (n=15) | Reference |
|-----------------------------------------------|---------------------------------|-----------------------|---------------------------|-----------|
| Clinical Benefit<br>Rate (CBR)                | 63.0%                           | 72.4%                 | 53.3%                     | [6][13]   |
| Objective<br>Response Rate<br>(ORR)           | 41.9% (n=31)                    | 47.1% (n=17)          | 41.7% (n=12)              | [6]       |
| Median<br>Progression-Free<br>Survival (mPFS) | 11.2 months                     | 13.7 months           | 11.1 months               | [6]       |

The combination was well-tolerated and showed promising efficacy, suggesting a potential therapeutic benefit regardless of ESR1 mutation status in this patient population.[6]

## Phase III VERITAC-2 Study (NCT05654623)

This pivotal, randomized trial compared Vepdegestrant monotherapy to fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer whose disease progressed after treatment with a CDK4/6 inhibitor and endocrine therapy.[14]

Table 5: Topline Results from the Phase 3 VERITAC-2 Study



| Endpoint                           | Population                                                   | Result                                                                          | Reference   |
|------------------------------------|--------------------------------------------------------------|---------------------------------------------------------------------------------|-------------|
| Progression-Free<br>Survival (PFS) | ESR1-mutant                                                  | Statistically significant and clinically meaningful improvement vs. fulvestrant | [5][14][15] |
| Intent-to-Treat (ITT)              | Did not reach<br>statistical significance<br>vs. fulvestrant | [5][14][15]                                                                     |             |
| Safety                             | ITT                                                          | Generally well-<br>tolerated; profile<br>consistent with<br>previous studies    | [5][14]     |

The trial met its primary endpoint in the ESR1-mutant population, demonstrating a significant improvement in progression-free survival compared to fulvestrant.[14][15] Based on these results, Arvinas submitted a New Drug Application (NDA) to the U.S. FDA in June 2025 for Vepdegestrant for patients with ESR1-mutant ER+/HER2- advanced or metastatic breast cancer.[7][8]

## **Experimental Protocols**

This section provides an overview of the key methodologies used in the preclinical characterization of Vepdegestrant.

#### **ERα Degradation Assay (Western Blot)**

- Cell Culture and Treatment: ER+ breast cancer cell lines (e.g., MCF7, T47D) are seeded in 6-well plates and allowed to adhere. Cells are then treated with a serial dilution of Vepdegestrant or vehicle control (DMSO) for a specified time (e.g., 4, 24, or 72 hours).
- Lysate Preparation: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Tumor tissues from xenograft models are homogenized in the same buffer.



- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody against ERα (e.g., ERα (D8H8), CST-8644) overnight at 4°C.[9] A loading control antibody (e.g., β-actin) is also used.
- Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Band intensities are quantified using densitometry software. ERα levels are normalized to the loading control and expressed as a percentage relative to the vehicletreated control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).

#### **Cell Proliferation Assay (CellTiter-Glo®)**

- Cell Seeding: Cells (e.g., MCF7, T47D) are seeded in 96-well opaque-walled plates at a density of approximately 2,000 cells/well and incubated overnight.
- Compound Treatment: A serial dilution of Vepdegestrant is added to the wells. A vehicle control (DMSO) is included.
- Incubation: Plates are incubated for a period of 5 days at 37°C in a humidified incubator.
- Lysis and Signal Generation: The plate is equilibrated to room temperature. CellTiter-Glo®
  Reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to
  induce cell lysis. The plate is then incubated for 10 minutes at room temperature to stabilize
  the luminescent signal.
- Measurement: Luminescence is measured using a plate reader.
- Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to calculate the percentage of cell growth inhibition



relative to the vehicle control. A dose-response curve is generated to determine the GI50 (half-maximal growth inhibition) value.

### In Vivo Xenograft Efficacy Study

- Animal Model: Female immunodeficient mice (e.g., NOD SCID) are used.
- Tumor Implantation: MCF7 cells are harvested and resuspended in a 1:1 mixture of serumfree medium and Matrigel. The cell suspension is injected into the mammary fat pad of the mice.
- Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
- Dosing: Vepdegestrant is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage once daily at the desired doses (e.g., 3, 10, 30 mg/kg). The control group receives the vehicle.
- Tumor Measurement: Tumor volume is measured 2-3 times per week with calipers using the formula: Volume = (Length x Width²)/2.
- Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for ER degradation) or histopathology. Tumor growth inhibition (TGI) is calculated based on the change in tumor volume in the treated groups compared to the control group.





Click to download full resolution via product page



**Figure 3:** Simplified estrogen receptor signaling pathway and the point of intervention for Vepdegestrant.

#### Conclusion

Vepdegestrant (ARV-471) is a pioneering oral PROTAC ER degrader that has demonstrated significant preclinical and clinical activity in ER+/HER2- breast cancer. Its mechanism of inducing near-complete ER degradation addresses key limitations of current endocrine therapies. The positive results from the Phase III VERITAC-2 trial, particularly in patients with ESR1 mutations, highlight its potential to become a valuable new treatment option for patients with advanced or metastatic breast cancer. The ongoing development and regulatory review of Vepdegestrant mark a significant milestone for the field of targeted protein degradation and offer new hope for patients who have developed resistance to standard-of-care treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arvinasmedical.com [arvinasmedical.com]
- 6. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 7. promega.co.jp [promega.co.jp]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in



Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]
- 11. Item Supplementary Data 2 from Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. arvinasmedical.com [arvinasmedical.com]
- 14. MCF-7 Cells: Cell Counter | Molecular Devices [moleculardevices.com]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Vepdegestrant (ARV-471): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565710#discovery-and-development-of-vepdegestrant-arv-471]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.